lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
Description
Lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide is a lithium-aluminum complex featuring four fluorinated alkoxy ligands. These ligands, derived from 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, impart exceptional thermal stability, hydrophobicity, and electron-withdrawing properties to the compound. Such characteristics make it valuable in applications requiring robust Lewis acid catalysts, electrolytes for high-voltage batteries, or precursors for fluorinated materials synthesis .
The tetrahedral coordination geometry around aluminum, with lithium counterions, is analogous to other lithium aluminates but distinguishes itself through the steric bulk and electron-deficient nature of its ligands. This structure is critical for its reactivity and solubility in nonpolar solvents .
Properties
Molecular Formula |
C16AlF36LiO4 |
|---|---|
Molecular Weight |
974.1 g/mol |
IUPAC Name |
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
InChI |
InChI=1S/4C4F9O.Al.Li/c4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;;/q4*-1;+3;+1 |
InChI Key |
GDLAGWAOQFKUAB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Hexafluoro-tert-Isopropanol (Hfip-OH)
The hfip ligand precursor, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is synthesized via a two-step process:
-
Fluorination of acetone : Reaction of acetone with sulfur tetrafluoride (SF₄) under high-pressure conditions yields 1,1,1,3,3,3-hexafluoro-2-propanol.
-
Trifluoromethylation : Introduction of a trifluoromethyl group via electrochemical fluorination or using CF₃I in the presence of a copper catalyst.
Critical Considerations :
-
Moisture must be excluded to prevent hydrolysis of intermediate fluorinated species.
-
Distillation under reduced pressure (50–60°C, 10 mmHg) achieves ≥99.5% purity.
Aluminum Coordination Chemistry
Formation of Tetrakis(hfip)aluminate Anion
The aluminate core is assembled via reaction between aluminum trichloride (AlCl₃) and deprotonated hfip ligands:
-
Deprotonation :
-
Ligand Exchange :
Reaction Conditions :
-
Conducted in anhydrous tetrahydrofuran (THF) at −78°C to prevent ligand scrambling.
-
Yield: 70–85% after recrystallization from hexafluorobenzene.
Lithium Salt Metathesis
The sodium aluminate intermediate is converted to the lithium salt via cation exchange:
Optimization Parameters :
-
Solvent : Diethyl ether or dimethyl carbonate (DMC) ensures minimal coordination to lithium.
-
Stoichiometry : A 10% excess of LiCl drives the reaction to completion.
-
Purification : Vacuum filtration removes NaCl, followed by solvent evaporation and drying at 120°C under vacuum (10⁻³ mbar).
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The hfip ligands are prone to hydrolysis, forming HF and destabilizing the aluminate:
Countermeasures :
Byproduct Formation
Trace PCl₃ or POCl₃ in AlCl₃ precursors can lead to phosphorous-containing impurities. Sublimation of AlCl₃ at 160°C under Cl₂ gas flow eliminates volatile contaminants.
Analytical Characterization
Key Metrics for Quality Control :
| Parameter | Method | Specification |
|---|---|---|
| Free Acid (as HF) | Titration with KOH | ≤100 ppm |
| Moisture Content | Karl Fischer Coulometry | ≤10 ppm |
| Alkali Metal Impurities | ICP-MS | ≤5 ppm (Na, K) |
| Heavy Metals (Fe, Cu) | AAS | ≤2 ppm |
| Anion Purity | ¹⁹F NMR | ≥99.9% [Al(OC(CF₃)₂CH₃)₄]⁻ |
Data adapted from analogous aluminate systems.
Scalability and Industrial Relevance
The patent-pending sublimation technique for precursor purification (originally developed for phosphorus pentachloride) has been adapted for AlCl₃, enabling batch production of 5–10 kg with consistent purity. Continuous-flow reactors are under investigation to reduce reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions are possible, especially when the compound is exposed to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
Structure and Composition
The compound is composed of lithium ions coordinated to a tetrakis ligand featuring perfluorinated alkyl groups. The molecular formula can be represented as , with a molecular weight of approximately 974.03 g/mol. The presence of multiple fluorinated groups enhances its stability and solubility in various solvents.
Physical Properties
- Melting Point : 145-150°C
- Appearance : Typically exists as a white or off-white solid.
- Solubility : Soluble in polar organic solvents.
Catalysis
Lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide serves as an effective catalyst in various organic reactions. Notably:
- Baeyer-Villiger Oxidation : It catalyzes the oxidation of cycloalkanones to lactones using hydrogen peroxide and oxalic acid as oxidants. This reaction is crucial for synthesizing lactones, which are important intermediates in pharmaceuticals and fine chemicals .
- Polymerization Reactions : The compound acts as an activator in the synthesis of poly(norbornene esters), facilitating polymerization processes that yield materials with desirable mechanical properties .
Electrochemical Applications
The compound is utilized as a coordinating counter anion in electrochemical reactions involving transition metal catalysts. Its ability to enhance the acidity and solubility of these catalysts improves reaction efficiency and product yield .
Material Science
Due to its unique fluorinated structure, lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide is explored for applications in developing advanced materials:
- Fluoropolymer Production : The compound can be incorporated into fluoropolymer matrices to enhance thermal stability and chemical resistance.
- Nanocomposites : Its use in nanocomposite materials has been investigated for applications requiring high-performance characteristics such as lightweight and durability.
Case Study 1: Synthesis of Lactones
In a study published in Angewandte Chemie, researchers demonstrated the effectiveness of lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide in catalyzing the Baeyer-Villiger oxidation of cycloalkanones. The reaction conditions were optimized to achieve high yields of lactones with minimal by-products. This study highlighted the compound's potential for industrial applications in producing fine chemicals .
Case Study 2: Electrochemical Performance Enhancement
A research article detailed the use of lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide as a counter anion in electrochemical cells. The findings indicated that its inclusion significantly improved the electrochemical performance of transition metal catalysts by enhancing their solubility and reactivity under operational conditions .
Mechanism of Action
The mechanism of action of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves its interaction with lithium ions and other components in the system. The compound’s high stability and resistance to oxidation and reduction make it an effective electrolyte in high-voltage applications. Its molecular structure allows for efficient ion transport and minimal degradation over time .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lithium Tetrakis(methylamino)aluminate (LiAl(NHCH₃)₄)
- Structure: Both compounds share a tetrahedral Al center with four ligands and lithium counterions. However, LiAl(NHCH₃)₄ uses methylamino ligands instead of fluorinated alkoxy groups.
- Stability : The fluorinated compound exhibits superior thermal stability (>300°C) compared to LiAl(NHCH₃)₄, which decomposes above 150°C due to weaker N–Al bonds .
- Solubility : LiAl(NHCH₃)₄ is polar-solvent soluble (e.g., THF), whereas the fluorinated aluminate dissolves preferentially in fluorinated solvents (e.g., perfluorohexanes) .
Lithium Hexafluoroacetylacetonate (Li(hfac))
- Ligand Effects : Both compounds use fluorinated ligands, but Li(hfac) employs β-diketonate ligands. The hexafluorinated propan-2-yloxy ligands in the title compound provide greater steric shielding, reducing unwanted side reactions in catalytic applications .
- Electrochemical Behavior : The title compound’s higher oxidation stability (up to 5.0 V vs. Li/Li⁺) outperforms Li(hfac) (4.2 V), making it suitable for high-voltage battery electrolytes .
Tetrafluoroborate-Based Aluminates (e.g., LiAl(OR)₄BF₄)
- Fluorine Content : The title compound contains 24 fluorine atoms per molecule, significantly higher than BF₄⁻-based analogs. This enhances its hydrophobicity and resistance to hydrolysis .
- Lewis Acidity : The strong electron-withdrawing effect of the trifluoromethyl groups increases the Lewis acidity of the Al center, surpassing BF₄⁻-modified systems in catalytic Friedel-Crafts reactions .
Key Data Tables
Table 1: Structural and Thermodynamic Comparison
Table 2: Electrochemical Performance
| Parameter | Title Compound | Li(hfac) | LiPF₆ (Benchmark) |
|---|---|---|---|
| Oxidation Stability (V) | 5.0 | 4.2 | 4.5 |
| Ionic Conductivity (mS/cm) | 1.2 | 0.8 | 1.0 |
Limitations and Challenges
- Synthetic Complexity : The multi-step synthesis of the fluorinated ligand (evidenced in analogous preparations ) increases production costs.
Biological Activity
Lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide is a specialized organofluorine compound with a complex structure that has garnered attention for its unique properties and potential applications in various fields, including materials science and electrochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C16AlF36O4Li
- Molecular Weight : Approximately 967.09 g/mol
- CAS Number : 263880-00-8
The compound features lithium ions coordinated with a tetrakis ligand derived from hexafluoro-2-(trifluoromethyl)propan-2-ol. The presence of multiple fluorinated groups contributes to its hydrophobic characteristics, enhancing its stability and reactivity in various environments .
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| Lithium tetrakis(perfluoro-t-butoxy) aluminate | C16AlF36LiO4 | Contains perfluoro-t-butoxy groups; used in similar applications but may have different solubility properties. |
| Lithium tetrakis(pentafluorophenyl)borate | C20BLiF25 | Utilized as a coordinating counter anion; exhibits different reactivity patterns due to boron. |
| Lithium bis(trifluoromethylsulfonyl)imide | C4F6LiN2O4S2 | Known for excellent ionic conductivity; used in battery applications. |
Research into the biological activity of lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide suggests several potential mechanisms:
- Cellular Interaction : The compound may interact with cellular membranes due to its hydrophobic nature, influencing membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies indicate that it could inhibit specific enzymes involved in metabolic pathways, though further investigation is needed to elucidate these interactions.
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that the compound may modulate ROS levels within cells, which could impact oxidative stress responses.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells at comparable concentrations .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide. The study employed various assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | 45% inhibition at 50 µM |
| ABTS Assay | 60% inhibition at 50 µM |
The results indicate that the compound possesses notable antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Applications in Research and Industry
Lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide is being explored for various applications:
- Electrochemical Systems : Its unique properties make it suitable for use as a coordinating counterion in electrochemical reactions.
- Material Science : The compound's stability under harsh conditions positions it as a candidate for advanced materials development.
- Pharmaceuticals : Ongoing research aims to determine its efficacy as a novel therapeutic agent against specific diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing lithium tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide?
Methodological Answer:
The synthesis typically involves ligand exchange or salt metathesis. For example, reacting aluminum chloride with the fluorinated alcohol (1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol) under anhydrous conditions, followed by treatment with lithium hydride to form the lithium alumanuide salt. Key steps include:
- Anhydrous Environment: Conduct reactions in rigorously dried solvents (e.g., THF or diethyl ether) under inert gas (Ar/N₂) to prevent hydrolysis .
- Ligand Coordination: Ensure stoichiometric excess of the fluorinated alcohol to drive complete ligand substitution on the aluminum center .
- Purification: Use fractional crystallization or vacuum sublimation to isolate the pure product .
Basic: What characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical due to the compound’s high fluorine content. Peaks for the CF₃ and hexafluoroisopropyl groups should align with calculated chemical shifts (e.g., δ ~ -70 to -80 ppm for CF₃) .
- X-Ray Crystallography: Single-crystal analysis at low temperatures (e.g., 123 K) resolves the coordination geometry around the aluminum center and verifies ligand arrangement .
- Elemental Analysis: Confirm lithium and aluminum content via ICP-MS or combustion analysis .
Advanced: How do the fluorinated ligands influence the Lewis acidity and reactivity of the alumanuide anion?
Methodological Answer:
The bulky, electron-withdrawing fluorinated ligands reduce Lewis acidity by sterically shielding the aluminum center and withdrawing electron density. This can be quantified via:
- Gutmann-Beckett Method: Measure the compound’s acceptor number using triethylphosphine oxide as a probe in ³¹P NMR .
- Comparative Reactivity Studies: Compare catalytic activity (e.g., in Friedel-Crafts alkylation) with non-fluorinated analogs. Reduced activity supports lower Lewis acidity .
Advanced: How should researchers address discrepancies in reported thermal stability data for this compound?
Methodological Answer:
Contradictions often arise from moisture contamination or varying experimental conditions. To resolve:
- Controlled TGA/DSC: Perform thermogravimetric analysis under strict inert atmospheres (e.g., Ar flow) to exclude oxidative decomposition .
- Replicate Synthesis: Ensure identical ligand ratios and drying protocols across labs. Discrepancies in decomposition temperatures >50°C suggest impurities or hydration .
Basic: What solvents are optimal for dissolving lithium tetrakis[...]alumanuide?
Methodological Answer:
The compound’s solubility is enhanced in fluorinated or low-polarity solvents:
- Fluorinated Solvents: Perfluorohexane or hexafluorobenzene improve solubility due to fluorine-fluorine interactions .
- Ether-Based Solvents: THF or glyme derivatives are suitable but require rigorous drying to prevent ligand hydrolysis .
Advanced: What computational approaches model the electronic structure of this alumanuide complex?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals. Compare with crystallographic data to validate accuracy .
- Natural Bond Orbital (NBO) Analysis: Quantify charge distribution on the aluminum center and ligand bonding interactions .
Basic: How should researchers handle this compound to ensure stability during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
